(E)-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(p-tolyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(p-tolyl)ethenesulfonamide, also known as MTSEA, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonamide derivatives and has been extensively studied for its potential applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A significant part of the research on morpholine and its derivatives involves synthesis and characterization, aiming to understand the structural and chemical properties of these compounds. For instance, the synthesis and characterization of morpholine derivatives have been explored, with studies detailing the process of creating new compounds and analyzing their structures using techniques such as NMR, IR, and Mass spectral studies, alongside X-ray diffraction to confirm molecular structures (Mamatha S.V et al., 2019).
Biological Activity Studies
Morpholine derivatives have been assessed for a range of biological activities, including antibacterial, antioxidant, anti-TB, anti-diabetic activities, and their potential as inhibitors for various biological targets. One study highlighted the remarkable anti-TB activity and superior anti-microbial activity of a synthesized morpholine compound, showcasing its potential in medical applications (Mamatha S.V et al., 2019). Another research effort focused on the design, synthesis, and evaluation of morpholine derivatives as anti-breast cancer agents, demonstrating promising anticancer activity against specific cancer cell lines (Praveen Kumar et al., 2020).
Molecular Docking Studies
The exploration of morpholine derivatives extends into molecular docking studies to predict interactions with biological targets. This approach has been utilized to understand the binding mechanisms of these compounds with specific proteins or receptors, supporting the development of targeted therapies. For example, a study on a morpholine-based compound against the estrogen receptor α(ERα) in breast cancer demonstrated its effectiveness through both experimental and docking studies, highlighting its potential as a potent anti-breast cancer agent (Praveen Kumar et al., 2020).
Eigenschaften
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-17-2-4-18(5-3-17)10-15-28(25,26)22-20-8-6-19(7-9-20)16-21(24)23-11-13-27-14-12-23/h2-10,15,22H,11-14,16H2,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDDVEQECIEJJA-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(2-morpholino-2-oxoethyl)phenyl)-2-(p-tolyl)ethenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.